2-(3-Nitroanilino)acetohydrazide
Description
Significance of Hydrazide Scaffolds in Contemporary Chemical Research
The hydrazide scaffold, characterized by a nitrogen-nitrogen single bond with at least one acyl group, is a cornerstone in modern chemical research. guidechem.comnih.gov This functional group is not merely a passive linker but an active participant in the chemical and biological properties of a molecule. Hydrazides are recognized as crucial intermediates and valuable starting materials for the synthesis of a wide array of heterocyclic compounds. guidechem.com Their utility is vast, serving as synthons for various five, six, or seven-membered rings containing one or more heteroatoms, which are themselves of great importance in pharmacology and industry. Current time information in Montgomery County, US. The presence of the hydrazide moiety allows for the construction of more complex molecular architectures, making it a powerful tool for synthetic chemists. scribd.com
Overview of the Biological and Pharmacological Relevance of Hydrazide Derivatives
Hydrazide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities. nih.gov The functional group R-CON-R¹N-R²R³ is a key feature in many bioactive molecules. scribd.com Research has consistently shown that these derivatives possess potent antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.gov In fact, over 70% of recently reported synthetic hydrazide derivatives have been evaluated for their antimicrobial and/or antifungal activity. guidechem.comnih.gov The versatility of the hydrazide core allows for the synthesis of large libraries of compounds for screening, which has led to the discovery of numerous lead compounds for drug development. nih.gov
The hydrazide-hydrazone moiety (-CONH-N=CH-), a common derivative, is particularly noteworthy for its ability to form coordination complexes with metal ions, which can significantly influence the biological activity of the compounds. lookchem.com These derivatives have demonstrated efficacy against a range of challenging diseases, including drug-resistant bacterial infections and various forms of cancer. lookchem.combldpharm.com
Contextualization of the Nitroaniline Moiety in Compound Design and Activity
The nitroaniline moiety, a structural component of 2-(3-Nitroanilino)acetohydrazide, is another pharmacologically significant fragment. Aromatic nitro compounds play a unique role in the development of drugs and other biologically active molecules. researchgate.net The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of a molecule, often enhancing its biological activity. nih.gov
Nitroaniline derivatives are used as intermediates in the synthesis of a variety of products, including dyes, antioxidants, and pharmaceuticals. In the context of drug design, the nitroaniline scaffold has been incorporated into molecules with demonstrated anticancer and antiprotozoal activities. For instance, some nitroaniline derivatives have been investigated as hypoxia-selective cytotoxins and reductively-activated prodrugs for cancer therapy. The presence of the nitro group can make the compound susceptible to metabolic reduction in hypoxic tumor environments, leading to selective activation of the drug in cancer cells.
Research Scope Focusing on this compound and its Analogs
The specific compound, this compound, combines the key features of both the hydrazide and nitroaniline scaffolds. It is recognized as a hydrazide derivative with potential anti-tumor properties and is utilized in organic synthesis and pharmaceutical research. Current time information in Montgomery County, US. Its structure, featuring both a nitro group and an anilino group, makes it a valuable intermediate for the synthesis of diverse bioactive compounds. Current time information in Montgomery County, US.
Research into this specific molecule and its analogs aims to explore the synergistic effects of its constituent moieties. Studies on closely related structures, such as 2-oxoindoline-based acetohydrazides and other nitro-substituted hydrazides, have shown promising antitumor activities. For example, analogs incorporating a quinoline (B57606) moiety have demonstrated significant cytotoxicity against neuroblastoma and breast adenocarcinoma cell lines. The investigation of this compound and its derivatives is therefore a logical progression in the search for novel therapeutic agents.
Chemical and Physical Properties of this compound
The following table summarizes the known physical and chemical properties of this compound, primarily sourced from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 36107-14-9 | Current time information in Montgomery County, US. |
| Molecular Formula | C₈H₁₀N₄O₃ | lookchem.com |
| Molecular Weight | 210.19 g/mol | Current time information in Montgomery County, US. |
| Boiling Point | 518.7 °C at 760 mmHg | Current time information in Montgomery County, US. |
| Density | 1.431 g/cm³ | Current time information in Montgomery County, US. |
| Flash Point | 267.5 °C | Current time information in Montgomery County, US. |
| Refractive Index | 1.659 | Current time information in Montgomery County, US. |
| Predicted pKa | 12.04 ± 0.37 | Current time information in Montgomery County, US. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitroanilino)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c9-11-8(13)5-10-6-2-1-3-7(4-6)12(14)15/h1-4,10H,5,9H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLQXOCLNXQNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332445 | |
| Record name | 2-(3-nitroanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36107-14-9 | |
| Record name | 2-(3-nitroanilino)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 2 3 Nitroanilino Acetohydrazide and Its Derivatives
General Synthetic Strategies for Acetohydrazides and Hydrazide-Hydrazones
The construction of acetohydrazides and their corresponding hydrazone derivatives is a cornerstone of synthetic organic chemistry, providing access to a wide array of compounds with significant applications.
A highly plausible and widely employed method for the synthesis of acetohydrazides, including 2-(3-Nitroanilino)acetohydrazide, involves the hydrazinolysis of a corresponding ester precursor. nih.govdoubtnut.com In a typical procedure, the parent ester, such as methyl or ethyl (3-nitroanilino)acetate, is reacted with hydrazine (B178648) hydrate (B1144303). nih.govtardigrade.in The reaction is commonly carried out in a polar solvent like methanol (B129727) or ethanol (B145695) at room temperature, with stirring over several hours to ensure completion. nih.gov This nucleophilic acyl substitution reaction is generally efficient, often resulting in high yields of the desired hydrazide product after purification, which may involve removing the solvent under vacuum and precipitating the solid product by adding water. nih.govresearchgate.net
Table 1: Plausible Synthesis of this compound
| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|
Condensation Reactions for Methylene (B1212753) Bridge Formation
Once this compound is obtained, it serves as a versatile intermediate for the synthesis of hydrazide-hydrazone derivatives. These derivatives are formed through condensation reactions with various aldehydes and ketones. nih.gov This reaction involves the nucleophilic attack of the terminal amino group (-NH2) of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a carbon-nitrogen double bond (C=N), known as an imine or, in this specific case, a hydrazone. The resulting >C=N-NH- linkage is sometimes referred to in the context of a methylene bridge, especially when formed from formaldehyde (B43269) or other simple aldehydes.
The reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid like glacial acetic acid to facilitate the dehydration step. nih.govsigmaaldrich.com The products, which are often crystalline solids, can be isolated in good yields by filtration after cooling the reaction mixture. oup.com
Derivatization from Precursors (e.g., Esters, Indoles, Thiadiazoles)
The primary and most direct precursor for synthesizing this compound is its corresponding ester, ethyl (3-nitroanilino)acetate. nih.govdoubtnut.com This follows the general principle of converting a carboxylic acid derivative (the ester) into another (the hydrazide) via reaction with hydrazine. nih.gov
Furthermore, the hydrazide-hydrazone scaffold is a crucial building block for synthesizing more complex heterocyclic systems. For instance, various hydrazide-hydrazone derivatives are utilized as key intermediates in the preparation of compounds containing thiadiazole rings. mdpi.com While this demonstrates the utility of the target compound in further synthesis rather than its formation from a thiadiazole, it highlights its role as a precursor. Similarly, research into indole-based thiadiazoles showcases the broad applicability of hydrazide chemistry in creating diverse molecular architectures. mdpi.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, which advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances, modern synthetic methods are increasingly being applied to hydrazide synthesis. nih.govgoogle.comgoogle.com
Organocatalysis in Hydrazide Derivative Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a greener alternative to traditional metal-based or acid/base catalysis. nih.gov In the context of synthesizing hydrazide derivatives, particularly the condensation step to form hydrazones, organocatalysts like L-proline and aniline (B41778) have proven effective. For example, L-proline can be used in moist-grinding techniques, a solvent-free method that achieves high yields in short reaction times, and the catalyst can often be recovered and reused. Aniline has also been shown to catalyze hydrazone formation efficiently at neutral pH, broadening the scope of these reactions under biologically relevant conditions.
Sonochemical Fabrication Techniques
Sonochemistry, the application of ultrasound to chemical reactions, offers another environmentally benign approach. Ultrasound irradiation has been successfully used to mediate the synthesis of aryl-hydrazones from hydrazides and carbonyl compounds. tardigrade.in These reactions are often performed in aqueous media at room temperature, significantly reducing reaction times and leading to good or excellent yields of the desired products. tardigrade.in This technique enhances reaction rates through the physical phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones, thereby accelerating the chemical transformation.
Mechanistic Investigations of Reaction Pathways for Acetohydrazide Formation and Derivatization
Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and predicting product outcomes. The formation of acetohydrazides and their subsequent derivatization into hydrazones proceed through well-established mechanistic pathways.
The synthesis of an acetohydrazide from its corresponding ester, such as ethyl (3-nitroanilino)acetate, is a classic example of a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of a nitrogen atom from hydrazine on the electrophilic carbonyl carbon of the ester. doubtnut.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating the ethoxy group (-OCH2CH3) as a leaving group (ethanol), and after a proton transfer, the final acetohydrazide product is formed.
The subsequent derivatization to a hydrazone via reaction with an aldehyde or ketone follows a nucleophilic addition-elimination mechanism. This reaction is often catalyzed by an acid. The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon. The nucleophilic terminal nitrogen of the acetohydrazide then attacks this carbon. A series of proton transfers follows, leading to an intermediate carbinolamine. Finally, the elimination of a water molecule, facilitated by the protonated hydroxyl group, results in the formation of the stable C=N double bond of the hydrazone. Kinetic studies of similar reactions have confirmed a stepwise mechanism where the initial nucleophilic attack is typically the rate-determining step.
Table 2: Representative Data for Hydrazone Derivative Synthesis
| Hydrazide | Carbonyl Compound | Catalyst | Solvent | Product | Reference |
|---|---|---|---|---|---|
| Nicotinic Hydrazide | Substituted Benzaldehydes | None | Ethanol | N'-Arylmethylene-nicotinohdrazide | nih.gov |
| 2-Cyanoacetohydrazide | Various Benzaldehydes | L-proline (moist) | None (Grinding) | 2-Cyano-N'-(arylmethylene)acetohydrazide | |
| Acetohydrazide | 4-Chloro-3-nitrobenzaldehyde | Glacial Acetic Acid | Dioxane | (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide |
Nucleophilic Attack and Ring Closure Mechanisms in Heterocycle Formation
The formation of heterocyclic compounds from this compound and its derivatives is governed by fundamental principles of nucleophilic attack followed by intramolecular cyclization and dehydration or elimination steps. The hydrazide moiety (-CONHNH₂) is rich in nucleophilic centers—the terminal amino nitrogen (NH₂) being the most reactive.
Hydrazone Formation: The initial and most common reaction is the formation of a hydrazone. researchgate.net The terminal nitrogen atom of the acetohydrazide performs a nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically an acid-catalyzed process where protonation of the carbonyl oxygen enhances the carbon's electrophilicity. The attack leads to a tetrahedral intermediate, which, after proton transfer, eliminates a molecule of water to form the stable C=N double bond of the hydrazone. researchgate.net
Heterocycle Formation: These N-acylhydrazone intermediates are primed for cyclization. The specific heterocycle formed depends on the reaction partner used in the initial condensation or on the reagent used to induce cyclization.
1,3,4-Oxadiazoles: One common pathway involves the cyclization of the acetohydrazide with reagents like carbon disulfide or phosphorus oxychloride. For instance, reacting 2-(arylamino)acetohydrazides with carbon disulfide in the presence of a base can lead to the formation of 5-((arylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones. researchgate.net Alternatively, N,N'-diacylhydrazines, formed by reacting the hydrazide with an acid chloride, can undergo cyclodehydration using reagents like phosphorus oxychloride (POCl₃) to yield 2,5-disubstituted 1,3,4-oxadiazoles. mdpi.com The mechanism involves the conversion of one of the amide carbonyls into a more reactive species by POCl₃, which is then attacked by the other amide's oxygen, followed by ring closure and elimination.
Pyrazoles: Pyrazoles are frequently synthesized by reacting hydrazides with 1,3-dicarbonyl compounds (like acetylacetone) or α,β-unsaturated ketones. nih.govnih.gov The reaction with a 1,3-dicarbonyl compound proceeds through a two-step condensation-cyclization mechanism. First, the terminal hydrazide nitrogen attacks one of the carbonyl groups to form a hydrazone intermediate. Subsequently, the secondary amide nitrogen (-CONH-) within the same molecule performs an intramolecular nucleophilic attack on the second carbonyl group. The resulting intermediate then dehydrates to form the stable aromatic pyrazole (B372694) ring. nih.gov This regioselective process is a cornerstone of heterocyclic synthesis.
The versatility of these reactions allows for the generation of a wide library of heterocyclic derivatives from a single acetohydrazide precursor, driven by the principles of nucleophilic addition and intramolecular ring closure. nih.govnih.gov
Stereochemical Considerations in Hydrazone Synthesis
The synthesis of hydrazones from this compound and carbonyl compounds introduces significant stereochemical aspects, primarily concerning the carbon-nitrogen double bond (C=N).
N-acylhydrazones can exist as geometric isomers, designated as E (entgegen) and Z (zusammen), due to restricted rotation around the C=N bond. researchgate.net In most cases, the E-isomer is thermodynamically more stable and thus the predominant or exclusively isolated product, as steric hindrance between the substituents on the nitrogen and carbon atoms is minimized. nih.govresearchgate.net
Furthermore, rotation around the N-C(O) single bond can lead to conformational isomers (rotamers), often referred to as syn-periplanar and anti-periplanar conformers, relating the orientation of the C=N bond to the C=O bond. researchgate.net The presence of this isomeric mixture is often observable in NMR spectroscopy. It is common to see a duplication of signals in both ¹H and ¹³C NMR spectra, where each set of signals corresponds to a different isomer or conformer in solution. researchgate.net
The stability and interconversion of these isomers can be influenced by several factors:
Steric Effects: Large substituents on either the carbonyl-derived carbon or the aniline ring will favor the less sterically crowded E-isomer.
Electronic Effects & Hydrogen Bonding: The presence of ortho-substituents on an aromatic aldehyde can lead to the formation of intramolecular hydrogen bonds. For example, a hydroxyl or methoxy (B1213986) group can form a hydrogen bond with the N-H proton of the hydrazone moiety, which can stabilize a particular isomer, potentially the Z-isomer, and influence the E/Z ratio. nih.govresearchgate.net This stabilization can make the interconversion between isomers more difficult. nih.gov
The photochemical and thermal isomerization between E and Z forms is a known phenomenon for hydrazones. researchgate.netnih.gov While the Z-isomer is often unstable, specific structural features, such as the potential for intramolecular hydrogen bonding, can increase its stability and allow for its observation or even isolation. nih.gov
Proposed Mechanisms for Specific Derivatives
The synthesis of specific derivatives of this compound follows well-established reaction mechanisms.
Mechanism for N'-(arylmethylene)-2-(3-nitroanilino)acetohydrazide: The formation of a typical hydrazone derivative, for example, by reacting this compound with a substituted benzaldehyde, proceeds via acid-catalyzed nucleophilic addition-elimination.
Protonation of Carbonyl: A catalytic amount of acid (e.g., H⁺ from acetic acid) protonates the carbonyl oxygen of the benzaldehyde, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The terminal -NH₂ group of the acetohydrazide acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated tetrahedral intermediate (carbinolamine).
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom.
Dehydration: The resulting intermediate is poised for dehydration. The lone pair on the adjacent nitrogen helps to push out a water molecule, a good leaving group, forming a C=N double bond.
Deprotonation: The final step is the deprotonation of the iminium nitrogen to regenerate the acid catalyst and yield the final, neutral N-acylhydrazone product, typically as the stable E-isomer. nih.gov
Mechanism for 2-((3-Nitroanilino)methyl)-5-R-1,3,4-oxadiazole: A common method for forming 1,3,4-oxadiazoles is the cyclodehydration of an N,N'-diacylhydrazine intermediate using a strong dehydrating agent like phosphorus oxychloride (POCl₃). mdpi.com
Formation of Diacylhydrazine: First, this compound is acylated with an appropriate acid chloride (R-COCl) to form the N,N'-diacylhydrazine.
Activation by POCl₃: One of the amide carbonyl oxygens attacks the phosphorus atom of POCl₃, making it a better leaving group.
Intramolecular Nucleophilic Attack (Cyclization): The oxygen atom of the second amide carbonyl acts as a nucleophile, attacking the carbon of the activated carbonyl group. This forms a five-membered ring intermediate.
Elimination: The intermediate collapses, eliminating the phosphate (B84403) group and a proton to form the aromatic 1,3,4-oxadiazole (B1194373) ring.
Mechanism for 1-((3-Nitroanilino)acetyl)-3,5-dimethyl-1H-pyrazole: The synthesis of a pyrazole derivative can be achieved by reacting the acetohydrazide with a 1,3-diketone like acetylacetone. nih.govnih.gov
Hydrazone Formation: The terminal -NH₂ of this compound attacks one of the carbonyl groups of acetylacetone, leading to the formation of a hydrazone intermediate after dehydration. This step is usually regioselective.
Tautomerization & Cyclization: The hydrazone intermediate exists in equilibrium with its enamine tautomer. The secondary amide nitrogen (-NH-) then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
Dehydration: The resulting five-membered ring intermediate (a pyrazoline derivative) readily undergoes dehydration (elimination of a water molecule) under the reaction conditions (often with heating) to afford the stable, aromatic pyrazole ring.
Advanced Structural Elucidation and Spectroscopic Characterization of 2 3 Nitroanilino Acetohydrazide and Its Analogues
Crystallographic Analysis of 2-(3-Nitroanilino)acetohydrazide Structures
Comprehensive searches of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Consequently, detailed information regarding its crystal system, space group, and precise molecular geometry from experimental crystallographic studies is not publicly available at this time.
Single-Crystal X-ray Diffraction Studies
No published single-crystal X-ray diffraction studies for this compound were found. This analytical technique is crucial for determining the exact three-dimensional arrangement of atoms and molecules in a crystalline solid, providing definitive proof of its structure.
Determination of Crystal Systems and Space Groups
Without experimental diffraction data, the crystal system and space group for this compound remain undetermined. This information is fundamental to understanding the symmetry and packing of the molecules in the crystal lattice.
Tautomeric Forms in Crystalline States (e.g., Keto-Amine vs. Phenol-Imine)
There is no specific experimental or theoretical data available in the reviewed literature concerning the potential tautomeric forms of this compound in the crystalline state. Hydrazide compounds can, in principle, exhibit keto-enol or amide-imidol tautomerism. researchgate.net However, without dedicated structural studies, the predominant tautomeric form of this compound in its solid state is unknown.
Comprehensive Spectroscopic Investigations
Detailed spectroscopic data for this compound, particularly from Nuclear Magnetic Resonance (NMR) spectroscopy, is limited in the public domain.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
A complete and formally assigned ¹H and ¹³C NMR spectrum for this compound is not available in the searched scientific literature. While NMR data for the parent compound, 3-nitroaniline (B104315), is documented, this information is not sufficient to provide a detailed and accurate analysis for the significantly more complex structure of this compound. No references to the use of 2D NMR techniques for the structural elucidation of this specific compound were found.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The FT-IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural components.
The presence of the N-H groups in the secondary amine and the hydrazide moiety would be evidenced by stretching vibrations in the region of 3400-3200 cm⁻¹. Specifically, the secondary amine (N-H) stretch is expected to appear as a sharp to medium band, while the hydrazide N-H stretches may present as one or two bands. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.
A strong absorption band, characteristic of the C=O (amide I) stretching vibration of the acetohydrazide group, is expected in the range of 1680-1630 cm⁻¹. The N-H bending (amide II) vibration would likely be observed around 1600-1550 cm⁻¹.
The nitro group (NO₂) is a strong infrared absorber and will display two prominent stretching vibrations: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1350-1300 cm⁻¹. The C-N stretching vibrations of the aromatic amine and the aliphatic chain are expected in the 1350-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ range.
Predicted FT-IR Spectral Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3350 | Medium, Sharp | N-H Stretch (Secondary Amine) |
| ~3300, ~3200 | Medium | N-H Stretches (Hydrazide) |
| ~3100-3000 | Weak | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch |
| ~1670 | Strong | C=O Stretch (Amide I) |
| ~1600 | Medium | Aromatic C=C Stretch & N-H Bend (Amide II) |
| ~1530 | Strong | Asymmetric NO₂ Stretch |
| ~1480 | Medium | Aromatic C=C Stretch |
| ~1340 | Strong | Symmetric NO₂ Stretch |
| ~1280 | Medium | C-N Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For this compound (C₈H₁₀N₄O₃), the molecular weight is 210.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 210.
The fragmentation of this compound is anticipated to proceed through several key pathways, initiated by the ionization of the molecule. Cleavage of the bonds adjacent to the carbonyl group and the amino group are common fragmentation routes.
One likely fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the methylene (B1212753) group, leading to the formation of the [M-CH₂CONHNH₂]⁺ fragment corresponding to the 3-nitroaniline radical cation at m/z 138. Another probable fragmentation is the loss of the hydrazide group (-NHNH₂) to give a fragment at m/z 179. Cleavage of the N-N bond in the hydrazide moiety could result in a fragment corresponding to [M-NH₂]⁺ at m/z 194.
Further fragmentation of the 3-nitroaniline fragment (m/z 138) could involve the loss of the nitro group (NO₂) to yield a fragment at m/z 92, or the loss of nitric oxide (NO) to give a fragment at m/z 108. The presence of a peak at m/z 77 would indicate the formation of the phenyl cation.
Predicted Major Fragments in the Mass Spectrum of this compound:
| m/z | Predicted Fragment Ion |
| 210 | [C₈H₁₀N₄O₃]⁺ (Molecular Ion) |
| 179 | [C₈H₇N₂O₃]⁺ |
| 138 | [C₆H₅N₂O₂]⁺ |
| 108 | [C₆H₆N]⁺ |
| 92 | [C₆H₆N]⁺ |
| 77 | [C₆H₅]⁺ |
UV-Vis-NIR Spectrophotometry for Electronic Transitions and Optical Properties
UV-Vis-NIR spectrophotometry provides insights into the electronic transitions within a molecule and is used to determine its absorption properties. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the 3-nitroaniline chromophore.
Nitroaniline isomers are known to exhibit characteristic absorption bands. For instance, 3-nitroaniline in various solvents shows a strong absorption band in the UV region, which can be attributed to π → π* transitions within the benzene (B151609) ring and the nitro group. A study on nitrobenzaldehydes, which share the nitro-aromatic system, showed strong absorptions around 250 nm (π → π* transitions involving the nitro and benzene groups) and weaker bands around 350 nm (n → π* transitions). researchgate.net Similarly, p-nitroaniline displays absorption maxima around 226 nm and 360 nm. usc.edu
Based on these analogues, this compound is predicted to have at least two main absorption bands. A high-energy π → π* transition is expected in the shorter wavelength UV region (around 230-260 nm), and a lower-energy transition, likely a combination of n → π* and intramolecular charge transfer (ICT) from the amino group to the nitro group, is anticipated at a longer wavelength in the UV-A or near-visible region (around 350-380 nm). The acetohydrazide portion of the molecule is not expected to significantly alter the main absorption features of the 3-nitroaniline chromophore.
Predicted UV-Vis Absorption Maxima for this compound:
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |
| ~240 | High | π → π |
| ~365 | Moderate | n → π / Intramolecular Charge Transfer (ICT) |
Thermal Stability and Decomposition Pathway Analysis (e.g., TGA, DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to investigate the thermal stability and decomposition behavior of materials. cet-science.comabo.fiuni-siegen.de For this compound, these analyses would reveal the temperatures at which it begins to decompose and the nature of the decomposition process (endothermic or exothermic).
The TGA curve for this compound is expected to show a stable region at lower temperatures, followed by one or more steps of mass loss as the temperature increases. The decomposition is likely to initiate with the loss of the more volatile or less stable parts of the molecule. The presence of the nitro group and the hydrazide moiety suggests that the decomposition could be energetic.
The DTA curve would provide complementary information. An endothermic peak would likely be observed corresponding to the melting of the compound, provided it does not decompose before melting. The decomposition process itself could be either exothermic or endothermic, which would be indicated by corresponding peaks in the DTA curve. The thermal decomposition of some pharmaceutical compounds shows that initial mass loss often begins after the melting point. nih.gov
Given the nitro group, an exothermic decomposition is highly probable at higher temperatures. The decomposition pathway could involve the cleavage of the N-N bond, the C-N bonds, and the breakdown of the aromatic ring. The final residue at the end of the TGA run in an inert atmosphere would likely be carbonaceous material.
Predicted Thermal Analysis Data for this compound:
| Analysis | Temperature Range (°C) | Observation | Interpretation |
| DTA | 150 - 200 | Endothermic Peak | Melting |
| TGA/DTA | > 200 | Gradual/Stepwise Mass Loss | Onset of Decomposition |
| DTA | > 250 | Sharp Exothermic Peak(s) | Energetic Decomposition of Nitro and Hydrazide Moieties |
| TGA | 200 - 500 | Significant Mass Loss | Major Decomposition Steps |
Computational Chemistry and Theoretical Investigations of 2 3 Nitroanilino Acetohydrazide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental properties of molecules. These methods allow for the detailed examination of molecular structure, electronic distribution, and reactivity, providing a theoretical framework to complement and guide experimental studies.
Selection and Application of Basis Sets and Functionals (e.g., B3LYP)
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A widely used and well-validated functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net This hybrid functional often provides a good balance between computational cost and accuracy.
The basis set determines the set of mathematical functions used to represent the atomic orbitals. Common choices include Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), which includes polarization and diffuse functions to better describe electron distribution, especially in systems with heteroatoms and potential for hydrogen bonding. wolfram.comnih.gov For more specific studies, other functionals like wB97XD or LC-wpbe and different basis sets such as Def2TZVPP might be employed to investigate particular properties. nih.gov The combination of a suitable functional and basis set is critical for obtaining reliable results for molecular geometry, vibrational frequencies, and electronic properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.com
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com The presence of electron-withdrawing groups, such as the nitro group in 2-(3-nitroanilino)acetohydrazide, and π-conjugated systems generally leads to a smaller energy gap. nih.gov The HOMO-LUMO gap is a key parameter in predicting various molecular properties and is often calculated using DFT methods. irjweb.com
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Electron-donating ability |
| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP surface is colored to represent different potential values, with red indicating regions of negative electrostatic potential (electron-rich areas, such as those around electronegative atoms like oxygen and nitrogen) and blue indicating regions of positive electrostatic potential (electron-poor areas, typically around hydrogen atoms). wolfram.comresearchgate.net
For this compound, the MEP map would highlight the negative potential around the oxygen atoms of the nitro and carbonyl groups, as well as the nitrogen atoms, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino and hydrazide groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack. This visual representation of charge distribution is crucial for understanding intermolecular interactions, including hydrogen bonding. chemrxiv.org
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to a stabilizing interaction. nih.gov This analysis can quantify the strength of intramolecular interactions, such as hyperconjugation and hydrogen bonds.
Global Reactivity Descriptors Calculation
Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S) : The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. A soft molecule has a small HOMO-LUMO gap. mdpi.com
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.
These descriptors are invaluable for comparing the reactivity of different molecules and for understanding the influence of substituents on chemical behavior. For this compound, these calculations can predict its propensity to participate in various chemical reactions.
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1/η | Ease of polarization of the electron cloud |
| Electrophilicity Index (ω) | ω = χ²/2η | Ability to accept electrons |
No Specific Research Found for this compound to Generate Requested Article
A comprehensive search for computational and theoretical investigations into the chemical compound this compound has yielded no specific published research required to construct the detailed scientific article as requested.
Despite extensive searches for scholarly articles and research data, no studies were found that have performed Intrinsic Reaction Coordinate (IRC) calculations, Non-Covalent Interaction (NCI) analysis, Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QT-AIM), or Nonlinear Optical (NLO) properties predictions specifically for this compound.
The user's stringent requirement to focus solely on this compound and to include detailed research findings and data tables for the specified computational analyses cannot be met with the currently available scientific literature. Generating an article with the requested outline would necessitate fabricating data, which would be scientifically unsound and misleading.
While general principles and methodologies for the requested computational techniques are well-documented for other molecules, applying these concepts to this compound without specific research would be purely speculative. For instance, discussions on its tautomeric interconversions via IRC calculations or the characterization of its intermolecular interactions through Hirshfeld surface and QT-AIM analysis would lack the factual basis of published scientific inquiry. Similarly, any presentation of its electric dipole moments, polarizabilities, or hyperpolarizabilities would be without foundation.
Therefore, to maintain scientific accuracy and adhere to the strict constraints of the request, the article focusing on the computational chemistry and theoretical investigations of this compound cannot be generated at this time. Further experimental and computational research on this specific compound is required before such a detailed analysis can be accurately reported.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the binding site of a target protein.
For a compound like this compound, molecular docking simulations would be employed to predict its binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), with various biological receptors. These simulations can reveal the most stable binding pose of the ligand within the receptor's active site. For instance, studies on similar hydrazide and hydrazine (B178648) derivatives have identified them as inhibitors of enzymes like Plasmepsin-II, human cathepsin D, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netnih.gov The binding energies obtained from such studies indicate the strength of the interaction, with more negative values suggesting a stronger binding. For example, docking studies of N-ferrocenylmethyl-3-nitroaniline with Escherichia coli DNA Gyrase-A have shown strong binding scores. researchgate.netresearchgate.net
The interaction modes are also elucidated, detailing how the ligand fits into the binding pocket. This includes an analysis of steric and electronic complementarity between the ligand and the receptor.
A crucial aspect of molecular docking is the identification of key amino acid residues in the target protein that interact with the ligand. These interactions can be hydrophobic, electrostatic, or, most significantly, hydrogen bonds. For hydrazide derivatives, the hydrazide moiety is a potent hydrogen bond donor and acceptor. Docking studies on other hydrazone derivatives have highlighted the importance of hydrogen bonds in their binding to enzymes. tandfonline.com For this compound, the nitro group, the aniline (B41778) nitrogen, and the acetohydrazide group would all be expected to participate in hydrogen bonding with receptor residues. For example, in a study of N-ferrocenylmethyl-2-nitroaniline, the oxygen atoms of the nitro group were found to form hydrogen bonds with Lys 270 and Gly 300 residues. researchgate.net The identification of these networks is critical for understanding the mechanism of action and for guiding further structural modifications to enhance binding affinity and selectivity.
Based on its structural features, this compound could be evaluated for its binding potential to a range of specific target proteins. The hydrazide and nitroaniline moieties are present in many biologically active compounds. For instance, hydrazide derivatives have been investigated as inhibitors of enzymes like α-amylase and histone lysine (B10760008) acetyl-transferases. tandfonline.comnih.gov Nitroaniline derivatives have been studied for their interaction with DNA, suggesting potential anticancer applications. researchgate.netresearchgate.net Therefore, molecular docking simulations could be used to screen this compound against a panel of enzymes such as kinases, proteases, and transferases, as well as against DNA structures, to predict its potential biological activities. The results of these simulations can help in prioritizing the compound for further experimental testing.
Illustrative Binding Affinities of Analogous Compounds
| Target Protein | Analogous Compound Type | Illustrative Binding Score (kcal/mol) |
| E. coli DNA Gyrase-A | N-ferrocenylmethyl-3-nitroaniline | -96.0866 |
| Plasmepsin-II | Hydrazide derivative | Low micromolar IC50 |
| Acetylcholinesterase (AChE) | Chiral hydrazide-hydrazone | Not specified |
| Butyrylcholinesterase (BChE) | Chiral hydrazide-hydrazone | Not specified |
| α-amylase | Aroyl hydrazone | Not specified |
| p300/pCAF | Thiazolyl-hydrazone derivative | Not specified |
Note: The binding scores and activities are for analogous compounds and are presented for illustrative purposes. researchgate.netnih.govresearchgate.netresearchgate.nettandfonline.comnih.gov
In Silico Pharmacokinetic and Toxicological Profiling (ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) prediction is a vital component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties.
Computational models can predict the ADME properties of this compound. These predictions are based on its physicochemical properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).
Absorption: Parameters like human intestinal absorption and cell permeability are estimated. For instance, studies on other hydrazide derivatives have shown good intestinal absorption rates. mdpi.com
Distribution: The volume of distribution (VDss) and blood-brain barrier (BBB) penetration are predicted. A low predicted BBB penetration would suggest minimal central nervous system side effects. arabjchem.org
Metabolism: The compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes is evaluated. Predictions can indicate which CYP isoforms are likely to metabolize the compound, which is crucial for assessing potential drug-drug interactions. mdpi.com
Excretion: The likely route and rate of excretion are estimated, often in terms of total clearance.
Drug-likeness is a qualitative concept used in drug design to estimate how "drug-like" a molecule is. This is often assessed using rules like Lipinski's Rule of Five. nih.gov These rules consider properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors. For this compound, these parameters would be calculated to determine if it falls within the range typical of orally bioavailable drugs. Violations of these rules can indicate potential problems with absorption or permeation. Additionally, other filters, such as the Ghose filter, can be applied to further refine the assessment of drug-likeness. researchgate.net In silico toxicity predictions, such as the AMES test for mutagenicity, are also a critical part of this profiling. mdpi.com
Illustrative In Silico ADMET and Drug-Likeness Profile for an Analogous Compound
| Property | Predicted Value/Classification | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Reduced likelihood of CNS side effects. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions. |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Lower concern for carcinogenicity. |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | Good oral bioavailability predicted. |
| Ghose Filter | 0 violations | Favorable drug-like properties. |
Note: This table is a hypothetical representation based on data for analogous compounds and serves for illustrative purposes. mdpi.comarabjchem.orgnih.govresearchgate.net
Exploration of Biological Activities of 2 3 Nitroanilino Acetohydrazide and Its Derivatives
Antimicrobial Activity Studies
There is no available data from in vitro evaluations of the antibacterial, antifungal, or antitubercular efficacy of 2-(3-Nitroanilino)acetohydrazide.
Antibacterial Efficacy
No studies were found that evaluated the in vitro activity of this compound against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, or Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
Antifungal Efficacy
There is no published research on the in vitro antifungal activity of this compound against pathogenic fungal strains including Candida albicans, Aspergillus niger, or Alternaria solani.
Antitubercular Potential
The potential of this compound as an antitubercular agent has not been investigated in any published studies, and therefore no data exists regarding its efficacy against Mycobacterium tuberculosis or other mycobacterial species.
Investigation of Proposed Mechanisms of Antimicrobial Action
As there are no studies on its antimicrobial activity, there has been no investigation into the potential mechanisms of action for this compound, such as DNA gyrase inhibition or quorum sensing modulation.
Anticancer Activity Research
There is a lack of scientific literature on the anticancer properties of this compound.
In Vitro Cytotoxicity Evaluation
No data is available on the in vitro cytotoxicity of this compound against any human cancer cell lines, including HCT-116 colon carcinoma, MCF-7 breast cancer, HepG-2 liver cancer, prostate cancer lines, lung adenocarcinoma, or melanoma.
Determination of Growth Inhibition (GI50) and Total Growth Inhibition (TGI) Concentrations
For instance, derivatives of nitro-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. A study on C-10 substituted nitrobenzyl derivatives of SN-38, a camptothecin (B557342) analog, revealed that the position of the nitro group influences the compound's cytotoxicity. nih.gov The 3-nitrobenzyl derivative showed a 4-fold decrease in cytotoxicity compared to the parent compound SN-38, while the 2-nitrobenzyl and 4-nitrobenzyl derivatives showed 8-fold and 19-fold decreases, respectively. nih.gov These findings highlight that the nitroaniline moiety could be a crucial determinant of cytotoxic potency.
Similarly, research into other heterocyclic structures incorporating moieties present in this compound has yielded promising results. For example, certain hydrazone derivatives have been synthesized and evaluated for their anticancer activity, with some showing moderate effects against cancer cell lines. nih.gov
Below is a table of growth inhibition data for some nitro-containing compounds, illustrating the range of activities observed in this class.
| Compound/Derivative | Cell Line | GI50 (µM) | TGI (µM) |
| SN-38 (Parent Compound) | K562 (Leukemia) | 0.003 | Not Reported |
| 2-Nitrobenzyl-SN-38 | K562 (Leukemia) | 0.0259 | Not Reported |
| 3-Nitrobenzyl-SN-38 | K562 (Leukemia) | 0.0122 | Not Reported |
| 4-Nitrobenzyl-SN-38 | K562 (Leukemia) | 0.0580 | Not Reported |
This table presents data for nitrobenzyl derivatives of SN-38 to illustrate the anticancer potential of nitro-containing compounds. Data sourced from nih.gov.
Mechanistic Studies of Anticancer Action (e.g., Enzyme Inhibition like PI5P4Kα/β, Topoisomerase II, EGFR Inhibition, p53 Ubiquitination Modulation)
Understanding the mechanism of action is critical for the development of targeted cancer therapies. For nitroaromatic compounds, one of the key mechanisms involves their reduction within cells. In the hypoxic environment characteristic of many tumors, the enzyme nitroreductase is often overexpressed. rsc.org This enzyme can reduce the nitro group to form reactive species like nitroso and hydroxylamine (B1172632) intermediates, which can be cytotoxic. nih.gov This process can also be harnessed for prodrug strategies, where a non-toxic nitro-compound is selectively activated in cancer cells. rsc.org
Derivatives of related chemical classes have been shown to inhibit crucial enzymes involved in cancer progression:
Topoisomerase II Inhibition: Topoisomerases are vital for DNA replication and repair. Some anticancer agents function by inhibiting these enzymes, leading to DNA damage and cell death. Certain nitrobenzyl derivatives of camptothecin have been investigated for their ability to inhibit topoisomerase I. nih.gov
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, can drive tumor growth. Inhibition of EGFR is a validated strategy in cancer therapy. While direct evidence for this compound is lacking, the broader class of anilino-containing compounds has been explored for kinase inhibition. nih.gov
p53 Ubiquitination Modulation: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its levels are controlled by ubiquitination, which tags it for degradation. Modulation of this pathway can restore p53 function and induce apoptosis in cancer cells.
Investigation of Apoptotic Pathways (e.g., Bax/Bcl-2 Ratio Modulation)
Apoptosis, or programmed cell death, is a key process that is often dysregulated in cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis. A central pathway for apoptosis induction is the mitochondrial pathway, which is regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis; a higher Bax/Bcl-2 ratio favors cell death.
Artemisinin and its derivatives, for example, are known to induce apoptosis as part of their anticancer mechanism. nih.gov While specific studies on this compound are not available, it is plausible that it or its derivatives could modulate these apoptotic pathways, a common mechanism for anticancer compounds. nih.gov
DNA Binding Interaction Studies in Cancer Contexts
The interaction of small molecules with DNA can be a significant mechanism of anticancer activity. Some drugs intercalate between DNA base pairs, while others bind to the minor or major grooves, disrupting DNA replication and transcription. The metabolic activation of nitroaromatic compounds can lead to the formation of reactive electrophiles that can covalently bind to DNA, forming DNA adducts. This DNA damage, if not repaired, can trigger cell cycle arrest and apoptosis. For example, the metabolism of certain N-nitrosamines leads to intermediates that react with DNA. While this is a known mechanism of carcinogenesis for some nitro compounds, it can also be exploited for therapeutic effect. epa.gov
Antioxidant Activity Investigations
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including cancer. Compounds with antioxidant properties can scavenge free radicals and mitigate oxidative damage. Acetamide (B32628) and hydrazide/hydrazone derivatives have been a focus of antioxidant research. nih.govmdpi.com
Free Radical Scavenging Assays (e.g., DPPH, ABTS, H2O2)
Several in vitro assays are commonly used to determine the antioxidant capacity of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, this method relies on the scavenging of the ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds. nih.gov
H2O2 (Hydrogen Peroxide) Scavenging Assay: This assay evaluates a compound's ability to neutralize hydrogen peroxide, a non-radical ROS.
Studies on hydrazone derivatives have shown excellent antioxidant activity in both DPPH and ABTS assays, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com
Reducing Power and Metal Ion Chelation Assays
Besides direct radical scavenging, other antioxidant mechanisms include reducing power and metal ion chelation.
Reducing Power Assays: These assays, such as the Ferric Reducing Antioxidant Power (FRAP) assay, measure the ability of a compound to reduce an oxidant, typically a ferric iron complex. The degree of color change is proportional to the reducing power of the compound.
Metal Ion Chelation Assays: Transition metals like iron and copper can catalyze the formation of ROS. Compounds that can chelate these metal ions, rendering them inactive, exhibit antioxidant activity.
The following table presents antioxidant activity data for some hydrazone derivatives, providing a reference for the potential activity of the acetohydrazide moiety.
| Compound/Derivative | Assay | IC50 (µM) |
| 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | ABTS | 4.30 ± 0.21 |
| 4,4'-((1E,1'E)-hydrazine-1,2-diylidenebis(ethan-1-yl-1-ylidene))bis(benzene-1,3-diol) | DPPH | 81.06 ± 0.72 |
| Ascorbic Acid (Standard) | ABTS | 6.25 ± 0.14 |
| Quercetin (Standard) | DPPH | 12.33 ± 0.05 |
This table illustrates the antioxidant potential of hydrazone derivatives. Data sourced from mdpi.com.
Modulation of Endogenous Antioxidant Enzymes (e.g., Catalase Activity Enhancement)
The interaction of hydrazide derivatives with endogenous antioxidant enzymes is a complex area of study. While direct evidence for this compound specifically enhancing catalase activity is not prominently documented in current literature, the broader class of hydrazide-containing compounds is known to interact with catalase-peroxidase systems. For instance, the well-known antitubercular drug Isoniazid, which is an acid hydrazide, is a prodrug that requires activation by the bacterial catalase-peroxidase enzyme KatG to exert its effect. wikipedia.org This establishes a precedent for interaction between hydrazide structures and catalase-type enzymes.
Furthermore, compounds with related functionalities, such as nitroxides, are recognized for their ability to modulate redox systems. nih.gov Certain nitroxides exhibit superoxide (B77818) dismutase (SOD) mimetic properties and can participate in reactions that mimic catalase, contributing to the neutralization of hydrogen peroxide. nih.gov These compounds can engage in a redox cycle, allowing them to act as catalysts in the dismutation of reactive oxygen species. nih.gov While the mechanism is distinct from direct enzyme enhancement, it highlights the potential for nitrogen-containing compounds to influence the cellular antioxidant balance. The investigation into whether this compound or its derivatives can directly upregulate or enhance the activity of enzymes like catalase or SOD remains a promising area for future research.
Comparative Analysis with Established Antioxidant Standards
The antioxidant potential of novel compounds is often benchmarked against established standards such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C). Studies on various acetohydrazide derivatives demonstrate their capacity to scavenge free radicals, with activities that are in some cases comparable to these standards.
In one study, fused heterocyclic acetohydrazides were evaluated for their ability to scavenge hydrogen peroxide (H₂O₂). nih.gov The research found that specific derivatives, particularly those with electron-donating groups, exhibited potent scavenging activity. For example, 2-[8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c] nih.govsaspublishers.comresearchgate.nettriazin-3-yl]acetohydrazide showed neutralizing potency similar to Trolox and superior to BHT and BHA. nih.gov Another derivative in the same study demonstrated H₂O₂ scavenging on par with BHT. nih.gov
Another investigation involving a 2-((2-chlorobenzylidene)amino)acetohydrazide hydrate (B1144303) found that it possessed notable antioxidant properties, though with less efficacy than the standard ascorbic acid. redalyc.org These findings indicate that the acetohydrazide scaffold is a viable backbone for the development of effective antioxidants, with efficacy being highly dependent on the specific structural modifications.
Table 1: Comparative Antioxidant Activity of Acetohydrazide Derivatives
| Compound/Standard | Antioxidant Assay | Finding | Reference |
| Acetohydrazide Derivative 1 | H₂O₂ Scavenging | Similar potency to Trolox; Better than BHT & BHA | nih.gov |
| Acetohydrazide Derivative 2 | H₂O₂ Scavenging | Potency of the same order of magnitude as BHT | nih.gov |
| Acetohydrazide Derivative 3 | Ferric-bipyridine reducing capacity | Less effective than Ascorbic Acid | redalyc.org |
| Trolox | H₂O₂ Scavenging | Standard for comparison | nih.gov |
| BHT | H₂O₂ Scavenging | Standard for comparison | nih.gov |
| Ascorbic Acid | Ferric-bipyridine reducing capacity | Standard for comparison | redalyc.org |
Other Biological Activities under Investigation (e.g., Anti-inflammatory, Anti-HIV, Antimalarial, Antidiabetic, Anticonvulsant, Antiviral, Enzyme Inhibition beyond anticancer)
The structural versatility of this compound derivatives has prompted broad investigation into their therapeutic potential beyond antioxidant activity. The hydrazone linkage (-CO-NH-N=CH-), frequently formed from the acetohydrazide precursor, is a key pharmacophore associated with a wide array of biological effects. nih.gov
Anti-inflammatory Activity: Hydrazide and hydrazone derivatives are widely recognized for their anti-inflammatory potential. nih.govnih.gov Research into new thiourea (B124793) derivatives of the NSAID naproxen, for example, has identified compounds with potent anti-inflammatory effects in in-vivo models. nih.gov The mechanism often involves the inhibition of key enzymes in the inflammatory cascade. Certain derivatives of aromatic amines have shown significant inhibition of 5-lipoxygenase (5-LOX), a crucial enzyme in the biosynthesis of leukotrienes. nih.gov This highlights a promising avenue for developing novel anti-inflammatory agents from the acetohydrazide class.
Anti-HIV Activity: A significant area of research has been the evaluation of acetohydrazide derivatives as anti-HIV agents. In one study, a series of pyrazolobenzothiazine-based acetohydrazides were synthesized and screened for their ability to inhibit HIV-1. nih.gov Several of these compounds were found to be active inhibitors, with thirteen derivatives showing EC₅₀ values below 20 μM, indicating potent antiviral activity. nih.gov These findings suggest that the acetohydrazide scaffold can be used to develop new molecules targeting HIV replication. nih.gov
Table 2: Anti-HIV-1 Activity of Selected Pyrazolobenzothiazine Acetohydrazides
| Compound | R Group | Anti-HIV-1 Activity EC₅₀ (μM) | Reference |
| 5a | 4-F-C₆H₄ | 1.05 ± 0.17 | nih.gov |
| 5b | 4-Cl-C₆H₄ | 1.15 ± 0.12 | nih.gov |
| 5c | 4-Br-C₆H₄ | 1.03 ± 0.09 | nih.gov |
| 5d | 4-NO₂-C₆H₄ | 1.68 ± 0.21 | nih.gov |
| 5e | 4-CH₃-C₆H₄ | >18.9 | nih.gov |
| 5f | 4-OCH₃-C₆H₄ | 1.35 ± 0.11 | nih.gov |
| AZT (Zidovudine) | - | 0.004 ± 0.0001 | nih.gov |
Antimalarial Activity: The global challenge of drug-resistant malaria necessitates the discovery of new chemical entities. Nitro-containing compounds have been a focus of such research. nih.gov Studies on (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which contain a nitro group, demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum. nih.gov Similarly, acridinone (B8587238) derivatives have also shown promise as antimalarial agents. nih.gov Given that this compound contains a nitroanilino group, which shares structural elements with these active classes, its derivatives are considered worthy of investigation for antimalarial properties. A potential mechanism for such compounds is the inhibition of β-hematin formation, which is crucial for the parasite's survival. nih.gov
Antidiabetic Activity: Several studies have highlighted the potential of hydrazide derivatives in managing diabetes. nih.gov A series of N'-[3-(alkyl/aryl substituted)-4-oxo-1,3-thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazides were synthesized and evaluated for antidiabetic activity. researchgate.netactapharmsci.com In dexamethasone-induced hyperglycemic models, some of these compounds showed potent activity, with a few being more effective than the standard drug Rosiglitazone. actapharmsci.com The mechanism for such compounds may involve the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.gov
Table 3: Antidiabetic Activity of Thiazolidinone Acetohydrazide Derivatives
| Compound | % Reduction in Blood Glucose | Reference |
| Compound 1 | 155.44% | actapharmsci.com |
| Compound 2 | 124.93% | actapharmsci.com |
| Compound 3 | 103.14% | actapharmsci.com |
| Rosiglitazone (Standard) | 145.01% | actapharmsci.com |
Anticonvulsant Activity: The search for safer and more effective antiepileptic drugs is ongoing, and hydrazones are a class of compounds that have shown significant promise. saspublishers.comnih.gov Derivatives of (2-oxobenzoxazolin-3-yl)acetohydrazide have been synthesized and tested for anticonvulsant effects, with some showing notable activity in the subcutaneous pentylenetetrazole (scPTZ) seizure model. researchgate.net The anticonvulsant pharmacophore often includes an aromatic ring and a hydrogen bond donor/acceptor, features present in many acetohydrazide derivatives. tandfonline.com
Antiviral Activity: Beyond HIV, derivatives from this chemical class are being explored for broader antiviral applications. Nitro compounds have been investigated for activity against a range of viruses, including influenza. nih.govnih.gov The antiviral activity of nitroaromatic compounds is sometimes attributed to their ability to induce interferon production in the host. nih.gov Research on pyrazole-based heterocycles derived from furanone has also demonstrated antiviral activity against avian influenza (H5N1). nih.gov
Enzyme Inhibition (beyond anticancer): The biological activities of this compound derivatives are often rooted in their ability to inhibit specific enzymes.
Inflammatory Enzymes: As noted, derivatives can inhibit 5-LOX and cyclooxygenase (COX) enzymes, which are central to inflammatory processes. nih.gov
Diabetic Enzymes: In the context of diabetes, inhibition of α-glucosidase and α-amylase by thiazole-based hydrazide derivatives is a key mechanism for controlling postprandial hyperglycemia. nih.gov
Viral Enzymes: The anti-HIV activity of acetohydrazides is linked to the inhibition of essential viral enzymes like reverse transcriptase, protease, or integrase. nih.govnih.gov Other antiviral research has focused on the inhibition of neuraminidase, an enzyme critical for the release of influenza virus particles from host cells. nih.gov
Other Enzymes: Hydrazide-hydrazones have also been studied as inhibitors of laccase, a copper-containing oxidase enzyme. mdpi.com
This wide range of enzyme inhibitory activity underscores the potential of this compound and its derivatives as a foundation for developing targeted therapeutic agents for a multitude of diseases.
Coordination Chemistry of 2 3 Nitroanilino Acetohydrazide with Metal Ions
Synthesis and Characterization of Metal Complexes of 2-(3-Nitroanilino)acetohydrazide-Based Ligands
The synthesis of metal complexes with hydrazide-based ligands typically involves the reaction of the ligand with a metal salt in a suitable solvent. For this compound, a probable synthetic route would involve dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates). The reaction mixture would likely be refluxed to facilitate complex formation, followed by cooling and isolation of the solid complex by filtration.
Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques. Infrared (FT-IR) spectroscopy would be crucial to determine how the ligand coordinates to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the carbonyl (C=O), amine (NH2), and nitro (NO2) groups. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the ligand's structure in solution. nih.gov UV-Visible spectroscopy would offer insights into the electronic transitions within the complex and provide clues about its geometry. researchgate.net Elemental analysis and mass spectrometry would be used to confirm the stoichiometry of the metal-ligand complex. nih.gov
Exploration of Ligand Coordination Modes (e.g., Neutral, Monoanionic, Dianionic)
Hydrazide ligands like this compound are known for their flexible coordination behavior. They can coordinate to metal ions in several ways:
Neutral Bidentate: The ligand can act as a neutral bidentate donor, coordinating through the carbonyl oxygen and the terminal nitrogen atom of the hydrazide moiety to form a stable five-membered chelate ring. at.ua
Monoanionic Bidentate: Through deprotonation of the hydrazide nitrogen via enolization, the ligand can act as a monoanionic bidentate ligand, coordinating through the enolic oxygen and the azomethine nitrogen. This mode of coordination is common in complexes formed under basic conditions.
Bridging Ligand: The presence of multiple donor sites could potentially allow this compound to act as a bridging ligand, connecting two or more metal centers.
The specific coordination mode adopted would depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH and temperature), and the presence of counter-ions.
Formation of Complexes with Transition Metal Ions
Based on the known coordination chemistry of similar hydrazide ligands, this compound is expected to form stable complexes with a wide range of transition metal ions. These include, but are not limited to:
Copper(II): Often results in square planar or distorted octahedral complexes.
Cobalt(II/III): Can form both high-spin and low-spin complexes, typically with octahedral or tetrahedral geometries.
Nickel(II): Commonly forms octahedral or square planar complexes.
Zinc(II) and Cadmium(II): Typically form tetrahedral or octahedral complexes with d¹⁰ electronic configurations.
Iron(II/III): Can form complexes in both +2 and +3 oxidation states, usually with octahedral geometry.
Manganese(II): Often forms high-spin octahedral complexes.
Chromium(III): Typically forms kinetically inert octahedral complexes.
Palladium(II) and Platinum(II): Are expected to form square planar complexes.
The synthesis with these metal ions would likely follow the general procedure outlined in section 6.1, with the specific metal salt influencing the final product.
Elucidation of Molecular Geometry and Stereochemistry in Metal Complexes
The molecular geometry of the metal complexes of this compound would be determined by the coordination number of the central metal ion and the nature of the ligand and any co-ligands. Common geometries anticipated include:
Octahedral: For a coordination number of six, which is common for many transition metal ions. researchgate.netmdpi.com
Square Planar: Particularly for d⁸ metal ions like Ni(II), Pd(II), and Pt(II).
Tetrahedral: For some d¹⁰ and other metal ions where steric hindrance might favor a lower coordination number.
Impact of Metal Complexation on Enhanced Biological Activities
It is a well-established principle in medicinal inorganic chemistry that the biological activity of an organic ligand can be significantly enhanced upon coordination to a metal ion. nih.gov This enhancement is often attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the influence of the metal ion on the electronic properties of the ligand.
While there is no specific data on the biological activities of this compound complexes, related hydrazone and hydrazide complexes have shown a range of promising biological activities, including:
Antimicrobial Activity: Many metal complexes of hydrazides exhibit enhanced activity against various strains of bacteria and fungi compared to the free ligand. nih.gov
Anticancer Activity: Some transition metal complexes of hydrazone-based ligands have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov
Antioxidant Activity: The coordination of metal ions can also modulate the antioxidant properties of the ligand.
To evaluate the potential of this compound complexes, they would need to be screened against a panel of microorganisms and cancer cell lines, and their antioxidant capacity would need to be assessed using standard assays.
Investigations into the Magnetic Properties of this compound Metal Complexes
The magnetic properties of the metal complexes of this compound would depend on the electronic configuration of the central metal ion and the geometry of the complex.
Paramagnetism: Complexes with unpaired electrons, such as those of Cu(II), high-spin Co(II), Ni(II), high-spin Fe(II/III), and Mn(II), would be paramagnetic. Magnetic susceptibility measurements at various temperatures would provide information about the number of unpaired electrons and could reveal any magnetic exchange interactions between metal centers in polynuclear complexes. mdpi.com
Diamagnetism: Complexes of d¹⁰ ions like Zn(II) and Cd(II), as well as low-spin d⁶ complexes like those of Co(III), would be diamagnetic.
Electron Paramagnetic Resonance (EPR) spectroscopy would be a valuable tool for studying the paramagnetic complexes, providing detailed information about the electronic structure and the environment of the metal ion. mdpi.com
Structure Activity Relationship Sar and Lead Optimization Studies for 2 3 Nitroanilino Acetohydrazide Derivatives
Systematic Structure-Activity Relationship (SAR) Analysis across Diverse Derivatives
The core structure of 2-(3-nitroanilino)acetohydrazide presents several key positions where modifications can significantly impact biological activity. These include the aniline (B41778) ring, the amino group, and the hydrazide moiety.
The nitro group at the meta-position of the aniline ring is a strong electron-withdrawing group, which influences the electronic environment of the entire molecule. The position and nature of substituents on the aniline ring can modulate this effect. For instance, the introduction of electron-donating groups (e.g., -CH₃, -OCH₃) or additional electron-withdrawing groups (e.g., -Cl, -F) can alter the compound's interaction with its biological target.
Studies on analogous N-nitrophenyl derivatives have shown that the relative positioning of the nitro group and other substituents is critical for activity. nih.govfao.org For example, in a series of N-nitrophenyl compounds designed as acetohydroxyacid synthase (AHAS) inhibitors, the biological activity was sensitive to the substitution pattern on the phenyl ring. nih.govfao.org
The acetohydrazide core is also a critical determinant of activity. Modifications to the terminal nitrogen of the hydrazide, such as alkylation or acylation, can have a profound effect on potency and selectivity. This is often due to changes in the molecule's ability to form hydrogen bonds with the target protein.
A hypothetical SAR study on a series of this compound derivatives, based on findings for similar acetohydrazide compounds, might reveal the following trends in inhibitory activity against a specific enzyme, for instance, eosinophil peroxidase (EPO). nih.gov
Table 1: Hypothetical SAR of this compound Derivatives against Eosinophil Peroxidase (EPO)
| Compound ID | R1 (Aniline Ring Substitution) | R2 (Hydrazide Substitution) | IC₅₀ (nM) |
| 1 | H | H | 150 |
| 2 | 4-Cl | H | 85 |
| 3 | 4-OCH₃ | H | 120 |
| 4 | 5-Cl | H | 95 |
| 5 | H | CH₃ | 200 |
| 6 | H | C₂H₅ | 250 |
| 7 | H | Acetyl | >500 |
| 8 | 4-Cl | CH₃ | 110 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general SAR principles observed in related compound series.
From this hypothetical data, one could infer that:
Electron-withdrawing substituents at the 4-position of the aniline ring may enhance potency (Compound 2 vs. 1).
Electron-donating groups at the 4-position might slightly decrease or have a neutral effect on potency (Compound 3 vs. 1).
Substitution at the 5-position could also be beneficial (Compound 4).
Alkylation of the terminal hydrazide nitrogen appears to be detrimental to activity (Compounds 5 and 6 vs. 1).
Acylation of the terminal hydrazide nitrogen leads to a significant loss of activity (Compound 7).
A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.com For the this compound scaffold, key pharmacophoric features can be identified through computational modeling and comparison with known active compounds. nih.govnih.gov
Based on the structure and potential interactions, a pharmacophore model for this class of compounds might include:
A hydrogen bond donor: The N-H group of the aniline linker and the terminal -NH₂ of the hydrazide.
A hydrogen bond acceptor: The carbonyl oxygen of the acetamide (B32628) and the nitro group.
An aromatic ring: The nitro-substituted phenyl ring, which can engage in π-π stacking or hydrophobic interactions.
A hydrophobic feature: The phenyl ring itself.
The spatial arrangement of these features is critical. For instance, in a study on 2-(phenylamino)aceto-hydrazides as EPO inhibitors, a ligand-based pharmacophore model was successfully used to identify potent inhibitors. nih.gov This underscores the importance of the relative orientation of the aromatic ring and the acetohydrazide side chain.
Lead Discovery and Optimization Strategies in Drug Development
The development of a promising hit compound into a clinical candidate involves a multifaceted approach of lead discovery and optimization.
The initial identification of this compound as a potential therapeutic agent could arise from several methodologies:
High-Throughput Screening (HTS): Screening large chemical libraries against a specific biological target to identify "hits" with the desired activity.
Fragment-Based Screening: Identifying small molecular fragments that bind to the target, which can then be grown or linked to create a more potent lead.
In Silico Screening: Using computational methods, such as pharmacophore-based screening or molecular docking, to search virtual libraries for molecules that are predicted to bind to the target. nih.govnih.gov A study on EPO inhibitors utilized in silico screening of over 4 million compounds to identify the 2-(phenyl)amino-aceto-hydrazide class. nih.gov
Once a hit is identified, it undergoes a "hit-to-lead" process where its initial activity is confirmed and its potential for further development is assessed. A lead compound is then selected based on criteria such as potency, selectivity, and favorable physicochemical properties.
Rational drug design aims to develop new drugs based on a knowledge of the biological target. nih.govuomustansiriyah.edu.iq
De Novo Design: Designing a novel molecule from scratch based on the structure of the target's binding site.
Fragment-Based Drug Design (FBDD): As mentioned, this involves identifying low-molecular-weight fragments that bind to the target and then optimizing them into a lead compound.
Virtual Screening: This computational technique is instrumental in modern drug discovery. dovepress.com It can be ligand-based, using a known active molecule to build a pharmacophore model for searching databases, or structure-based, using the 3D structure of the target protein for docking studies. mdpi.com
For this compound derivatives, a combination of these approaches would be employed. For example, if the 3D structure of the target enzyme is known, molecular docking could be used to predict how different analogs bind and to guide the design of new, more potent inhibitors.
Lead optimization is an iterative process aimed at improving multiple properties of a lead compound simultaneously. This includes not only enhancing its biological activity (efficacy) and its selectivity for the intended target over other proteins, but also improving its "drug-likeness." Drug-likeness encompasses a range of pharmacokinetic and physicochemical properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion).
Quantitative Structure-Activity Relationship (QSAR) studies are a valuable tool in this process. ijcce.ac.ir By developing mathematical models that correlate structural descriptors with biological activity, QSAR can predict the activity of novel compounds before they are synthesized. ijcce.ac.ir For instance, a 3D-QSAR model could provide insights into the favorable and unfavorable steric and electrostatic interactions, guiding further structural modifications. nih.gov
The optimization of this compound derivatives would involve a careful balancing act. For example, increasing lipophilicity to enhance membrane permeability might also increase metabolic instability or off-target toxicity. Therefore, a multiparameter optimization approach is crucial for successfully developing a safe and effective drug candidate.
Integration of Computational and Experimental Data in Lead Optimization Cycles
The optimization of lead compounds, such as derivatives of this compound, into viable drug candidates is a complex, iterative process that relies on the synergistic integration of computational and experimental methodologies. danaher.compatsnap.com This cyclical approach is designed to systematically enhance the desired pharmacological properties of a compound, including its potency, selectivity, and pharmacokinetic profile, while minimizing undesirable characteristics like toxicity. danaher.comcriver.com The core of this process involves a continuous feedback loop where computational predictions guide experimental work, and the resulting empirical data is used to refine and improve the predictive power of the computational models. patsnap.comnih.gov
The lead optimization cycle typically begins with an initial lead compound, identified through screening or de novo design, and proceeds through iterative phases of design, synthesis, and testing. danaher.com Computational tools are instrumental in the initial design phase, helping to prioritize which new analogs of the lead compound should be synthesized. patsnap.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are employed to predict how structural modifications might affect the biological activity and binding affinity of the derivatives. patsnap.comnih.gov
Once designed, the prioritized compounds are synthesized in the laboratory. This is followed by a comprehensive testing phase. In vitro assays are conducted to determine the biological activity, such as inhibitory concentrations (IC₅₀), against the target of interest. nih.gov Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are evaluated to assess the drug-likeness of the compounds. danaher.commdpi.com
The experimental data generated from these assays are then fed back to the computational chemists. This new information is crucial for refining the initial computational models. For instance, the observed SAR from the tested compounds helps to improve the accuracy of the QSAR models. patsnap.com Molecular dynamics simulations on the most active compounds can provide deeper insights into their binding modes and interactions with the target protein, further guiding the next round of structural modifications. nih.gov This iterative cycle of computational design, chemical synthesis, and biological testing is repeated until a derivative with an optimal balance of potency, selectivity, and pharmacokinetic properties is identified as a preclinical candidate. danaher.comcriver.com
A comprehensive approach that combines synthetic chemistry, biological evaluation, and computational modeling is essential for the successful development and optimization of new therapeutic agents. mdpi.com
Illustrative Data from Hydrazide/Hydrazone Derivatives
Table 1: Cholinesterase Inhibitory Activity of Hydrazide-Hydrazone Derivatives nih.gov
| Compound ID | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) |
| 3h | 4.63 | 2.83 |
| 3i | 2.01 | 6.42 |
| Galantamine (Standard) | 2.60 | 3.70 |
| This table showcases the inhibitory activity of synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurodegenerative diseases. |
Table 2: In Silico ADMET Predictions for Hydrazide Derivatives mdpi.com
| Compound ID | Intestinal Absorption (%) | Volume of Distribution (log L/kg) |
| 5a | 92.60 | -0.51 |
| 5b | 87.23 | -0.18 |
| 5c | 87.23 | -0.18 |
| 11 | 65.21 | 0.30 |
| This table provides an example of in silico predictions for pharmacokinetic properties, which are crucial for assessing the drug-likeness of compounds early in the optimization process. |
Table 3: Anti-inflammatory Activity of Acyl and Salicylic Acid Hydrazide Derivatives researchgate.net
| Compound ID | Max. Percentage Inhibition (after 5h) |
| 14 | 16.7% |
| 16 | 23.5% |
| 18 | 29.4% |
| Standard Drug | - |
| This table demonstrates the in vivo anti-inflammatory effects of different derivatives, providing critical efficacy data. |
These illustrative data points underscore the importance of generating robust experimental results to drive the iterative cycles of lead optimization. The interplay between predictive computational models and real-world biological and chemical data allows for a more rational and efficient path toward the development of new drugs. nih.gov
Conclusion and Future Research Directions
Summary of Key Findings on 2-(3-Nitroanilino)acetohydrazide and its Derivatives
This compound has been identified as a significant scaffold in medicinal chemistry. lookchem.com It belongs to the broader class of hydrazide-hydrazones, which are characterized by the azomethine group (–NHN=CH–). nih.gov Research has established that this core structure is a versatile intermediate for the synthesis of a wide array of bioactive molecules. lookchem.com The synthesis of the parent compound and its derivatives is generally straightforward, often involving the condensation of a hydrazide with various aldehydes or ketones. nih.govalcrut.com This ease of preparation has facilitated the creation of extensive libraries of related compounds for biological screening. mdpi.com
Derivatives of this compound are frequently developed by modifying the terminal hydrazone moiety or by substituting various groups on the aromatic rings. These modifications have been shown to significantly influence the compound's biological activity. The presence of the nitro group on the aniline (B41778) ring is a key structural feature, and the hydrazide functional group provides a reactive site for creating diverse hydrazone derivatives. lookchem.comorganic-chemistry.org Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for the characterization of these synthesized compounds. nih.govnih.gov
Identification of Promising Biological Activities and Therapeutic Potential
The primary therapeutic interest in this compound and its derivatives lies in their potential as anticancer and antimicrobial agents. lookchem.comnih.gov
Anticancer Activity: The parent compound, this compound, has been noted for its potential anti-tumor properties. lookchem.com Extensive research has been conducted on derivatives, which have shown significant cytotoxicity against a range of human cancer cell lines. For instance, novel 2-oxoindoline-based acetohydrazides have demonstrated potent activity against colon (SW620), prostate (PC-3), and lung (NCI-H23) cancer cells, with some compounds exhibiting greater cytotoxicity than the procaspase-3 activating compound, PAC-1. nih.gov The mechanism of action often involves the induction of apoptosis and cell cycle arrest at different phases, such as G2/M or S phase. nih.govmdpi.comresearchgate.net Some derivatives have been identified as tubulin polymerization inhibitors or histone deacetylase (HDAC) inhibitors, which are validated targets in cancer therapy. nih.govnih.gov
Antimicrobial Activity: The hydrazide-hydrazone scaffold is a well-established pharmacophore for antimicrobial activity. nih.govnih.gov Derivatives have shown broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govresearchgate.net Studies have shown that the antimicrobial efficacy of these compounds can be superior to that of established drugs like ampicillin (B1664943) and nitrofurantoin. nih.gov The introduction of certain substituents, such as electron-withdrawing groups, has been found to enhance the antimicrobial potential. researchgate.net Metal complexes of these acetohydrazide derivatives have also been shown to possess enhanced antimicrobial properties compared to the free ligands. researchgate.net
Table 1: Selected Anticancer Activity of Acetohydrazide Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| 2-Oxoindoline-based acetohydrazides | SW620, PC-3, NCI-H23 | Cytotoxicity equal or superior to PAC-1 | nih.gov |
| 2-Phenylacrylonitrile derivatives | HCT116, BEL-7402 | Strong inhibitory activity (IC50 in nM range) | nih.gov |
| Thiazole derivatives | Leukemia HL-60 | Cell cycle arrest at G2/M phase | researchgate.net |
| Uracil and Thiouracil derivatives | HepG2 | High cytotoxic effect (IC50 = 3.3 µM) | nih.gov |
| 5-Aminopyrazole derivatives | Various | Promising anti-proliferative agents | mdpi.com |
Table 2: Selected Antimicrobial Activity of Hydrazide-Hydrazone Derivatives
| Compound Class | Microbial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Isonicotinic acid hydrazide-hydrazones | S. aureus, B. subtilis | MIC = 1.95–7.81 µg/mL | nih.gov |
| 5-Nitrofuran-2-carboxylic acid hydrazide-hydrazones | S. epidermidis, S. aureus | MIC = 0.48–15.62 µg/mL | nih.gov |
| Pyrazole (B372694) acetohydrazide derivatives | Bacterial and Fungal Strains | Efficient antimicrobial agents | researchgate.net |
| Steroidal hydrazones | MRSA, E. coli | Superior activity against MRSA than ampicillin | mdpi.com |
Future Avenues for Synthetic Innovation and Derivatization
Future synthetic work on this compound and its analogs will likely focus on several key areas. The development of more efficient and environmentally friendly "green" synthesis protocols, such as the use of reusable organocatalysts like L-proline, is a promising direction. mdpi.com Innovations in the synthesis of the core hydrazone linkage continue to be explored, including methods like catalytic acceptorless dehydrogenative coupling and electrooxidation, which offer milder reaction conditions and avoid hazardous reagents. organic-chemistry.org
Derivatization strategies will aim to expand chemical diversity and improve structure-activity relationships (SAR). This includes the synthesis of novel heterocyclic hybrids, where the acetohydrazide moiety is linked to other pharmacologically important scaffolds like pyrazole, thiazole, quinazolinone, or coumarin. researchgate.netresearchgate.netajol.inforsc.org Such molecular hybridization can lead to multifunctional molecules with enhanced or novel biological activities. Further exploration of metal complexation is another viable strategy to potentially boost the therapeutic efficacy of these ligands. researchgate.net
Prospects for Advanced Computational Modeling in Design and Mechanism Elucidation
Computational modeling is an indispensable tool for accelerating the discovery and optimization of acetohydrazide-based drug candidates. Molecular docking studies have been successfully used to predict and analyze the binding interactions of these derivatives with their biological targets, such as enzymes and protein receptors. mdpi.comnih.govrsc.org These in silico methods provide crucial insights into the structural features required for potent activity, thereby guiding rational drug design and the synthesis of more effective compounds.
Future computational efforts will likely involve more sophisticated techniques. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models for biological activity based on physicochemical properties. Molecular dynamics (MD) simulations can offer a deeper understanding of the conformational changes and stability of the ligand-receptor complexes over time. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are crucial for identifying candidates with favorable pharmacokinetic profiles early in the drug discovery pipeline, reducing late-stage failures. mdpi.com
Emerging Research Frontiers and Translational Opportunities in Acetohydrazide Chemistry
The field of acetohydrazide chemistry is poised for significant advancements. An emerging frontier is the development of derivatives as targeted therapeutic agents. By understanding the specific molecular targets, such as procaspase-3, tubulin, or HDACs, researchers can design compounds that are highly selective for cancer cells, potentially leading to therapies with fewer side effects. nih.govnih.govnih.gov
The strong antimicrobial data for many derivatives presents a significant translational opportunity, particularly in the face of rising antibiotic resistance. nih.gov Promising lead compounds could be advanced into preclinical and clinical studies to develop new antibiotics against resistant pathogens. nih.gov Another research avenue is the exploration of these compounds for other therapeutic applications, given the wide biological profile of the hydrazone scaffold, which includes anti-inflammatory, anticonvulsant, and antiviral activities. nih.govresearchgate.net The integration of synthetic chemistry, biological evaluation, and computational modeling will be paramount in translating the promising findings on this compound and its derivatives from the laboratory to clinical applications. mdpi.com
Q & A
Q. What are the standard synthetic routes for 2-(3-nitroanilino)acetohydrazide, and how are intermediates characterized?
Answer: The compound is typically synthesized via condensation reactions. For example:
- Hydrazide Formation: React ethyl 2-(3-nitroanilino)acetate with hydrazine hydrate in ethanol under reflux (3–4 hours). Monitor completion via TLC .
- Schiff Base Derivatives: Condense the hydrazide with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in acetic acid to form N'-substituted derivatives .
- Characterization: Use 1H-NMR (δ 6.9–7.7 ppm for aromatic protons), IR (C=O stretch at ~1650 cm⁻¹, NH at ~3200 cm⁻¹), and mass spectrometry (e.g., molecular ion peaks at m/z 494 for derivatives) .
Q. How should researchers handle this compound safely in the laboratory?
Answer:
- Ventilation: Use fume hoods to avoid dust/aerosol inhalation.
- PPE: Wear nitrile gloves, EN 166-certified goggles, and lab coats.
- Spill Management: Collect spills with sealed containers; avoid water contact to prevent toxic gas release (e.g., NOx) .
- Storage: Keep in airtight containers away from oxidizers and heat sources .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Answer:
- 1H-NMR: Identify aromatic protons (integral ratios) and hydrazide NH peaks (δ 8–10 ppm).
- IR Spectroscopy: Confirm carbonyl (amide C=O) and nitro (NO₂) groups.
- Mass Spectrometry: Use HRMS to verify molecular ions and fragmentation patterns (e.g., loss of H₂O or NO₂ groups) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its biological activity?
Answer:
- Electron-Withdrawing Groups: Introduce halides (e.g., Cl, Br) at the phenyl ring to improve antiproliferative activity (IC₅₀ values <10 μM in cancer cell lines) .
- Schiff Base Formation: Couple with heterocyclic aldehydes (e.g., thiophene derivatives) to boost antimicrobial potency (MIC: 4–8 μg/mL against S. aureus) .
- Conjugation with Proteins: Attach aldehyde-modified derivatives to Concanavalin A for targeted fluorescence imaging .
Q. What strategies resolve low yields in the synthesis of this compound derivatives?
Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving yields by 15–20% .
- Catalytic Optimization: Use nano-TiO₂ or pyridine to accelerate acylation steps .
- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaniline intermediates .
Q. How do researchers analyze contradictory bioactivity data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
